

Iroxanadine hydrobromide chemical and physical properties

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Compound of Interest

Compound Name: Iroxanadine hydrobromide

Cat. No.: B15572725

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An In-depth Technical Guide to the Chemical and Physical Properties of **Iroxanadine Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **Iroxanadine hydrobromide**, a vasculoprotective agent. The information is presented to support research, development, and formulation activities.

Chemical Properties

Iroxanadine hydrobromide is the hydrobromide salt of Iroxanadine. The core structure consists of a pyridine ring linked to a 5,6-dihydro-2H-1,2,4-oxadiazine moiety, which is further substituted with a piperidin-1-ylmethyl group.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ BrN ₄ O	[1]
Molecular Weight	341.25 g/mol	[1][2]
IUPAC Name	5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide	[1]
InChI	InChI=1S/C14H20N4O.BrH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H	[1]
InChIKey	JHDYJJZPWVTMRM-UHFFFAOYSA-N	[1]
Canonical SMILES	C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Br	[1]
CAS Number	276690-62-1	[1]

Computed Properties:

Property	Value	Source
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Polar Surface Area	49.8 Å ²	[1]
Topological Polar Surface Area	62.1 Å ²	
Heavy Atom Count	21	[1]
Formal Charge	0	[2]
Complexity	315	[1]

Physical Properties

Experimental data on the physical properties of **Iroxanadine hydrobromide**, such as melting point, solubility, and pKa, are not readily available in the public domain. The following sections outline standard experimental protocols for determining these crucial parameters.

Melting Point Determination

A precise melting point is a key indicator of purity for a crystalline solid.

Experimental Protocol: Capillary Melting Point Method

This method is a standard procedure for determining the melting range of a solid.

- **Sample Preparation:** A small amount of finely powdered, dry **Iroxanadine hydrobromide** is packed into a thin-walled capillary tube, sealed at one end. The packed sample height should be approximately 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
- **Procedure:**

- The capillary tube is placed in the heating block.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is reported as the melting point.
- Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Experimental Protocol: Shake-Flask Method (as per USP <1045>)

This method determines the equilibrium solubility of a substance.

- Preparation of Saturated Solution: An excess amount of **Iroxanadine hydrobromide** is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
- Analysis: The concentration of **Iroxanadine hydrobromide** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

This is a common and accurate method for determining the pKa of ionizable compounds.

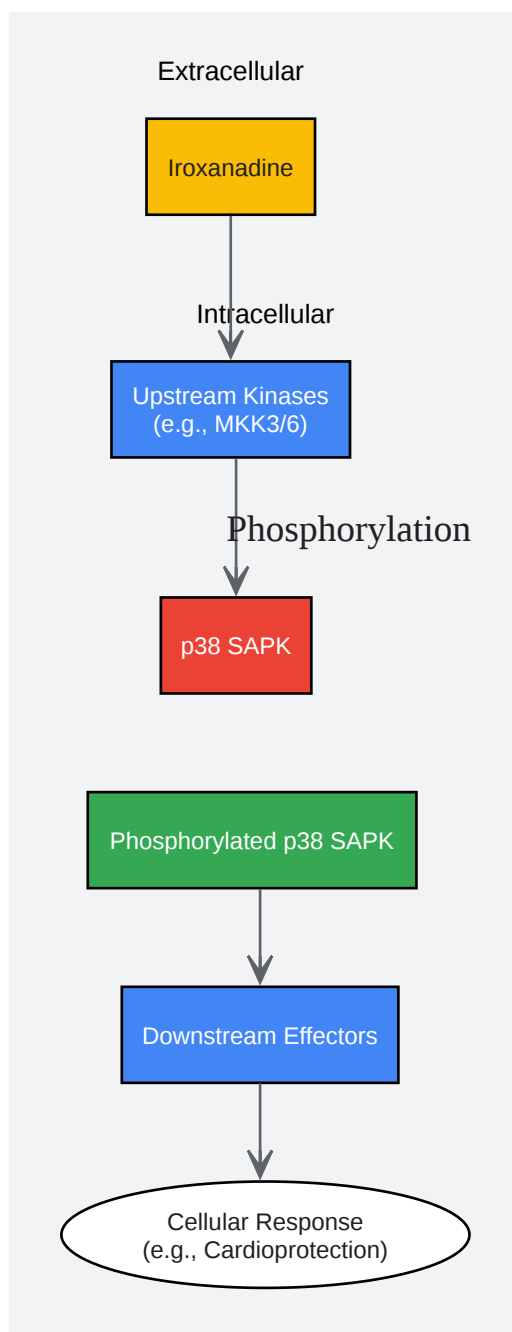
- **Sample Preparation:** A precise amount of **Iroxanadine hydrobromide** is dissolved in a known volume of water or a suitable co-solvent if aqueous solubility is low.
- **Titration Setup:** The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized. For a hydrobromide salt of a base, this will represent the pKa of the conjugate acid.

Mechanism of Action and Signaling Pathways

Iroxanadine is a vasculoprotective agent that exerts its effects through the modulation of key intracellular signaling pathways.^{[3][4]} Its primary mechanisms of action involve the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the translocation of calcium-dependent protein kinase C (PKC) isoforms.^{[3][4]}

p38 MAPK Signaling Pathway

Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a critical component of the MAPK signaling cascade.^{[3][4]} This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

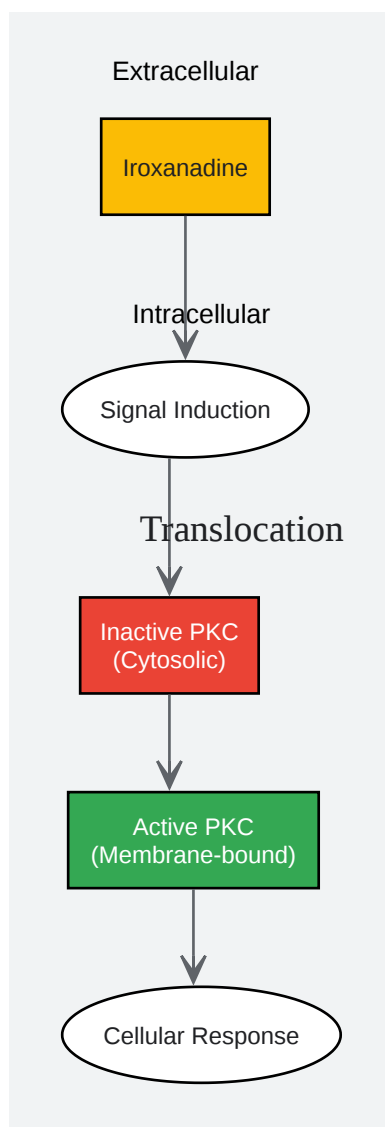


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Caption: Iroxanadine-induced p38 MAPK signaling cascade.

Protein Kinase C (PKC) Translocation

Iroxanadine also promotes the translocation of calcium-dependent PKC isoforms to cellular membranes.[3][4] This process is a key step in the activation of PKC, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.



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Caption: Iroxanadine-induced Protein Kinase C translocation.

Experimental Workflows

The following workflows outline the general steps for investigating the biological activity of **Iroxanadine hydrobromide**.

p38 MAPK Phosphorylation Assay

This workflow describes a typical Western blot experiment to detect the phosphorylation of p38 MAPK in response to Iroxanadine treatment.

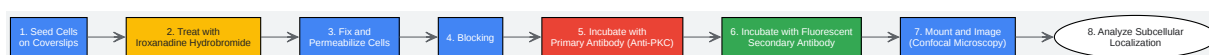


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Caption: Western blot workflow for p38 MAPK phosphorylation.

PKC Translocation Assay

This workflow outlines a general immunofluorescence-based method to visualize the translocation of PKC from the cytosol to the membrane.



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Caption: Immunofluorescence workflow for PKC translocation.

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